molecular formula C14H23N3O2 B5588818 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride

1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride

Cat. No. B5588818
M. Wt: 265.35 g/mol
InChI Key: MYGGCWUQLLEWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride, also known as DM-AMA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the azepane class of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is related to its ability to selectively bind to the norepinephrine transporter. By binding to this transporter, 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride inhibits the reuptake of norepinephrine, which increases the concentration of norepinephrine in the synapse. This increased concentration of norepinephrine can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is its ability to increase the concentration of norepinephrine in the synapse. This increased concentration of norepinephrine can lead to increased heart rate, blood pressure, and respiration. Additionally, 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride has been shown to have potential therapeutic applications in the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride in lab experiments include its ability to selectively bind to the norepinephrine transporter, its potential therapeutic applications, and its ability to increase the concentration of norepinephrine in the synapse. However, there are also limitations to using 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride in lab experiments. One limitation is that 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is not selective for the norepinephrine transporter and can also bind to other transporters. Additionally, the effects of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride can vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for research on 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride. One direction is to further study the potential therapeutic applications of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride in the treatment of depression and anxiety disorders. Another direction is to develop more selective compounds that can selectively bind to the norepinephrine transporter. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride and how it can be used in scientific research.

Synthesis Methods

The synthesis of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is a multi-step process that involves the reaction of various chemicals. The first step in the synthesis involves the reaction of 3,4-dimethoxypyridine with formaldehyde to form the intermediate 1-(3,4-dimethoxy-2-pyridinyl) methanol. This intermediate is then reacted with 1,6-diaminohexane to produce 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine. Finally, the dihydrochloride salt of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is produced by reacting 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride with hydrochloric acid.

Scientific Research Applications

1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride has been studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects that make it a useful tool for researchers. One of the primary applications of 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride is in the study of neurotransmitters. 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride has been shown to selectively bind to the norepinephrine transporter, which makes it useful for studying the release and reuptake of norepinephrine in the brain. Additionally, 1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride has been shown to have potential therapeutic applications in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-[(3,4-dimethoxypyridin-2-yl)methyl]azepan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-18-13-6-7-16-12(14(13)19-2)10-17-8-4-3-5-11(15)9-17/h6-7,11H,3-5,8-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGGCWUQLLEWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CN2CCCCC(C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxypyridin-2-yl)methyl]azepan-3-amine

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